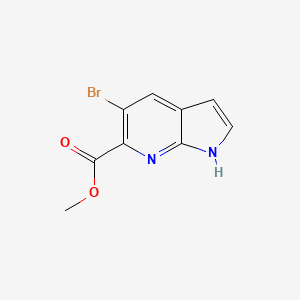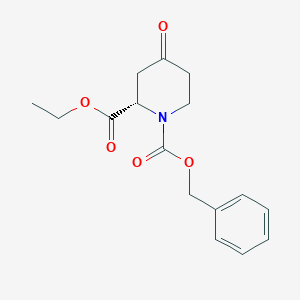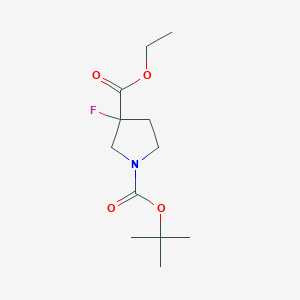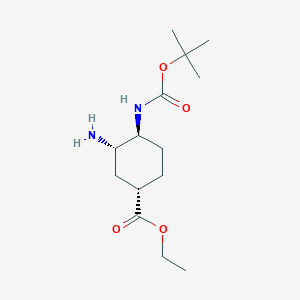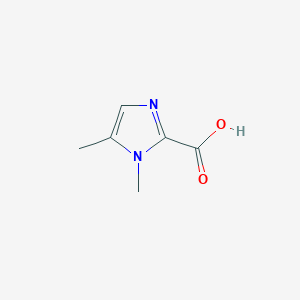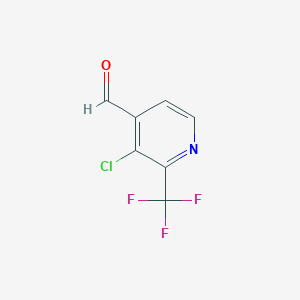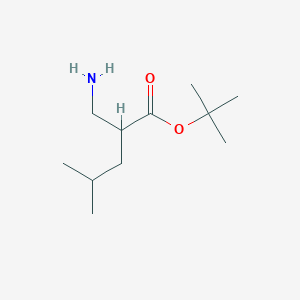
Tert-butyl 2-(aminomethyl)-4-methylpentanoate
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-4-methylpentanoate: . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This particular ester features a tert-butyl group, an aminomethyl group, and a 4-methylpentanoate moiety, making it a versatile compound in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-4-methylpentanoate typically involves the esterification of 2-(aminomethyl)-4-methylpentanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and temperature control systems to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-(aminomethyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or amide.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid or amide derivatives.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-(aminomethyl)-4-methylpentanoate is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its ester functionality makes it a valuable building block in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It can also serve as a substrate in assays to study esterase activity.
Medicine: Esters like this compound are often used in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: In the fragrance and flavor industry, esters are used to create pleasant scents and tastes. This compound can be employed in the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which tert-butyl 2-(aminomethyl)-4-methylpentanoate exerts its effects depends on its specific application. In biochemical assays, the compound may act as a substrate for esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The ester bond is cleaved by the enzyme, releasing the products.
Molecular Targets and Pathways Involved:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Pathways: The products of ester hydrolysis can enter various metabolic pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate: Another ester with a similar structure but a different alkyl chain length.
Tert-butyl N-(2-aminoethyl)carbamate: An ester with a different functional group but a similar tert-butyl moiety.
Uniqueness: Tert-butyl 2-(aminomethyl)-4-methylpentanoate is unique in its combination of functional groups, which allows for diverse reactivity and applications. Its specific structure provides distinct advantages in synthetic chemistry and industrial processes compared to similar compounds.
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-9(7-12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGQRBFVHKDJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196887-90-7 | |
| Record name | tert-butyl 2-(aminomethyl)-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


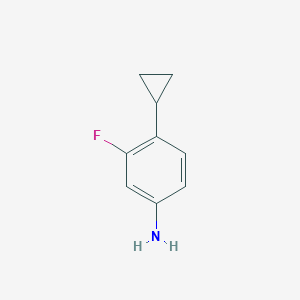
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
